molecular formula C22H16F2N4O3 B280173 N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B280173
M. Wt: 422.4 g/mol
InChI Key: KNCGEDIFDNXOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as BDP-9066, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases. BDP-9066 belongs to the class of pyrazolopyrimidines and is structurally similar to other drugs that have been approved by the FDA for the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinase 4 and 6 (CDK4/6) and polo-like kinase 1 (PLK1). In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. In animal models, this compound has been shown to reduce tumor growth and improve survival rates. This compound has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is its broad-spectrum anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, which makes it a promising drug candidate for the treatment of various types of cancer. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of other diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic efficacy.

Future Directions

There are several future directions for the development of N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One potential direction is to optimize its formulation and delivery to improve its pharmacokinetic properties and increase its bioavailability. Another direction is to further elucidate its mechanism of action and identify potential drug targets that can be exploited for therapeutic benefit. In addition, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, including the reaction of 4-methylphenylhydrazine with 2,4-dichloro-5-fluoropyrimidine to form the intermediate 2,4-dichloro-5-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied in preclinical models for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that this compound has potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting that it may have potential as an anti-inflammatory agent. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C22H16F2N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H16F2N4O3/c1-12-2-4-13(5-3-12)16-9-17(20(23)24)28-21(27-16)15(10-25-28)22(29)26-14-6-7-18-19(8-14)31-11-30-18/h2-10,20H,11H2,1H3,(H,26,29)

InChI Key

KNCGEDIFDNXOOW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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